4-benzyl-5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
3-benzyl-2-(ethylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(ethylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating with sodium methoxide (MeONa) at reflux in butanol (BuOH) . The specific steps and conditions can vary depending on the desired functional groups and substituents .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-(ethylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used for oxidizing the ethylsulfanyl group.
Substitution: Nucleophilic reagents such as benzylamine can be used for substitution reactions.
Major Products
Scientific Research Applications
3-benzyl-2-(ethylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It has potential as an antiproliferative agent and has shown activity against various cancer cell lines.
Antimicrobial Activity: The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting protein kinases.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(ethylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets:
Protein Kinase Inhibition: The compound acts as an inhibitor of protein kinases, which are enzymes involved in various cellular processes, including cell division and proliferation.
Pathways Involved: By inhibiting protein kinases, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-ethylsulfanyl-3-phenyl-5,6,7,8-tetrahydro-4H-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
3-benzyl-2-(ethylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the presence of the pyrano and thieno rings fused with the pyrimidine core. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
327166-79-0 |
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Molecular Formula |
C20H22N2O2S2 |
Molecular Weight |
386.5g/mol |
IUPAC Name |
4-benzyl-5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C20H22N2O2S2/c1-4-25-19-21-17-16(14-10-20(2,3)24-12-15(14)26-17)18(23)22(19)11-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 |
InChI Key |
DZYBAASWVPIIOE-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1CC4=CC=CC=C4 |
Canonical SMILES |
CCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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